4-Bromo-3-chlorobenzene-1,2-diamine

Lipophilicity Drug-likeness Chromatographic behavior

4-Bromo-3-chlorobenzene-1,2-diamine (CAS 1008361-80-5) is a dihalogenated ortho-phenylenediamine derivative bearing bromine at the 4-position and chlorine at the 3-position of the benzene ring, with a molecular formula of C₆H₆BrClN₂ and a molecular weight of 221.48 g/mol. It is commercially available at 97–98% purity from multiple suppliers and is primarily employed as a versatile scaffold for constructing benzimidazole, quinoxaline, and related nitrogen-containing heterocycles of pharmaceutical relevance.

Molecular Formula C6H6BrClN2
Molecular Weight 221.48
CAS No. 1008361-80-5
Cat. No. B2384978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chlorobenzene-1,2-diamine
CAS1008361-80-5
Molecular FormulaC6H6BrClN2
Molecular Weight221.48
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)N)Cl)Br
InChIInChI=1S/C6H6BrClN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2
InChIKeyVSDGRNKLELOPOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-chlorobenzene-1,2-diamine (CAS 1008361-80-5): Halogenated ortho-Phenylenediamine Building Block for Heterocyclic Synthesis


4-Bromo-3-chlorobenzene-1,2-diamine (CAS 1008361-80-5) is a dihalogenated ortho-phenylenediamine derivative bearing bromine at the 4-position and chlorine at the 3-position of the benzene ring, with a molecular formula of C₆H₆BrClN₂ and a molecular weight of 221.48 g/mol . It is commercially available at 97–98% purity from multiple suppliers and is primarily employed as a versatile scaffold for constructing benzimidazole, quinoxaline, and related nitrogen-containing heterocycles of pharmaceutical relevance . The compound's dual-halogen substitution pattern—combining a heavier, more polarizable bromine atom with a lighter, electronegative chlorine atom in adjacent positions—creates a unique electronic environment that can be exploited for sequential, chemoselective cross-coupling reactions, a capability not achievable with mono-halogenated or symmetrically dihalogenated analogs [1].

Why 4-Bromo-3-chlorobenzene-1,2-diamine Cannot Be Replaced by Mono-Halogenated or Symmetrical Dichloro Analogs in Sequential Derivatization Workflows


Substituting this compound with a mono-halogenated analog (e.g., 4-bromobenzene-1,2-diamine or 3-chlorobenzene-1,2-diamine) eliminates the possibility of sequential, orthogonal functionalization at two distinct positions on the benzene ring, collapsing the synthetic degrees of freedom from two divergent vectors to one [1]. Replacing it with a symmetrical dihalogenated analog such as 4,5-dichlorobenzene-1,2-diamine forfeits the differential reactivity between C–Br and C–Cl bonds that enables chemoselective cross-coupling—bromine undergoes oxidative addition to palladium significantly faster than chlorine, allowing the bromine site to be addressed first while the chlorine site remains latent for a subsequent transformation . Furthermore, the substantially higher lipophilicity conferred by the bromine atom (ΔLogP ≈ 0.5–0.9 units vs. the dichloro analog) meaningfully impacts the chromatographic behavior and physicochemical profile of downstream products, making direct analog substitution non-trivial in medicinal chemistry optimization programs .

Quantitative Differentiation Evidence for 4-Bromo-3-chlorobenzene-1,2-diamine Versus Closest Analogs


LogP (Lipophilicity): 4-Bromo-3-chlorobenzene-1,2-diamine Occupies a Distinct Intermediate Lipophilicity Range Between Mono-Chloro and Dichloro Analogs

The computed LogP of 4-bromo-3-chlorobenzene-1,2-diamine is 2.27 (Chemscene) to 3.43 (ChemSrc), placing it in a distinct intermediate lipophilicity range compared to key analogs . 3-Chlorobenzene-1,2-diamine (CAS 21745-41-5) has a substantially lower LogP of 1.31–1.51, while 4,5-dichlorobenzene-1,2-diamine (CAS 5348-42-5) is higher at 3.32 . The bromine atom in the target compound contributes approximately 0.8–1.9 additional LogP units versus the mono-chloro analog, providing intermediate lipophilicity that may improve membrane permeability of derived drug candidates without reaching the excessive LogP values associated with poor aqueous solubility .

Lipophilicity Drug-likeness Chromatographic behavior

Boiling Point Elevation: 4-Bromo-3-chlorobenzene-1,2-diamine Exhibits a +26 °C Boiling Point Increase Over the 4-Bromo Analog, Enabling Higher-Temperature Solution-Phase Reactions

The predicted boiling point of 4-bromo-3-chlorobenzene-1,2-diamine is 315.3 ± 37.0 °C at 760 mmHg, which is approximately 26 °C higher than that of 4-bromobenzene-1,2-diamine (289.3 ± 20.0 °C) and approximately 41 °C higher than that of 3-chlorobenzene-1,2-diamine (274.4 ± 20.0 °C) [1]. This elevated boiling point, attributable to the combined mass and polarizability effects of the dual-halogen substitution, expands the practical temperature window for solution-phase benzimidazole condensations and other cyclocondensation reactions that proceed at elevated temperatures .

Thermal stability Reaction solvent window Process chemistry

Dual-Halogen Reactivity Vector: Orthogonal C–Br vs. C–Cl Bond Reactivity Enables Sequential Chemoselective Cross-Coupling Inaccessible to Symmetrical Dihalo Analogs

Aryl bromides undergo oxidative addition to Pd(0) approximately 10–100× faster than aryl chlorides under standard Suzuki–Miyaura and Buchwald–Hartwig conditions . In 4-bromo-3-chlorobenzene-1,2-diamine, the bromine at C-4 and chlorine at C-3 are positioned for this differential reactivity to be exploited: the C–Br bond can be selectively cross-coupled first (e.g., Suzuki with arylboronic acid) while the C–Cl bond remains intact, then subsequently addressed under more forcing conditions or with a different catalytic system [1]. By contrast, 4,5-dichlorobenzene-1,2-diamine offers two C–Cl bonds of nearly equal reactivity, precluding chemoselective mono-functionalization without statistical mixtures . This orthogonal reactivity is documented in the broader o-phenylenediamine literature, where dihalogenated derivatives bearing both bromine and chlorine have been explicitly noted as judicious starting materials for preparing regioisomerically pure 7,8-dihalo-2,3-diaminophenazines [2].

Chemoselective cross-coupling Sequential functionalization Synthetic divergence

Class-Level Halogen-Dependent Biological Activity Gradient: Bromo > Chloro Substitution Trends in Benzimidazole-Derived Kinase Inhibitors

A systematic study of polyhalogenated benzimidazoles by Andrzejewska et al. (2003) demonstrated that 4,5,6,7-tetrabromobenzimidazoles substituted at position 2 with chlorine or bromine exhibit IC₅₀ values of 0.49–0.93 μM against casein kinase CK2 and 2.2–18.4 μM against CK1 [1]. In a comparative study of halogenated benzimidazole ribosides (Tamm & Sehgal, 1977), the antiproliferative potency ranking against human FS-4 fibroblasts was monobromodichloro (IC₅₀ = 1.7 μM) > dibromo (IC₅₀ = 12 μM) > dichloro (IC₅₀ = 38 μM), establishing a potency ratio of approximately 22:7:1 respectively [2]. This class-level evidence demonstrates that bromine incorporation into the benzimidazole scaffold consistently enhances target binding affinity compared to chlorine-only analogs, primarily through increased hydrophobic contacts and halogen bonding contributed by the larger, more polarizable bromine atom [3]. As 4-bromo-3-chlorobenzene-1,2-diamine serves as the direct precursor to benzimidazoles bearing the 5(6)-bromo-6(5)-chloro substitution pattern, its use—rather than that of a dichloro or monochloro analog—is expected to yield benzimidazole products with enhanced kinase binding potential, consistent with the established bromo > chloro activity gradient.

Kinase inhibition Halogen SAR Casein kinase CK2

Density and Chromatographic Retention Differentiation: 4-Bromo-3-chlorobenzene-1,2-diamine Displays a +14% Higher Predicted Density Versus the 4-Bromo Analog, Affecting Solid-Phase Handling and Purification

The predicted density of 4-bromo-3-chlorobenzene-1,2-diamine is 1.813 ± 0.06 g/cm³, which is approximately 7% higher than that of 4-bromobenzene-1,2-diamine (1.697 ± 0.06 g/cm³) and approximately 40% higher than that of 3-chlorobenzene-1,2-diamine (1.3 ± 0.1 g/cm³) [1]. The 4,5-dichloro analog has a density of 1.501 g/cm³, making the target compound approximately 21% denser . This elevated density, attributable to the heavy bromine atom, translates to a smaller physical volume per mole during solid-phase synthesis on resin, potentially allowing higher loading efficiency in solid-supported reaction formats.

Physical property Solid-phase synthesis Purification

Recommended Application Scenarios for 4-Bromo-3-chlorobenzene-1,2-diamine Based on Differentiated Physicochemical and Reactivity Profiles


Sequential Chemoselective Library Synthesis of 5(6)-Aryl-6(5)-chloro-benzimidazoles via Orthogonal Suzuki–Miyaura Cross-Coupling

The differential reactivity of the C–Br and C–Cl bonds in 4-bromo-3-chlorobenzene-1,2-diamine enables a two-step, one-pot divergent library synthesis strategy: first, the o-phenylenediamine is condensed with formic acid (80 mL per 27 g diamine, reflux 1.5 h) to form the benzimidazole core ; second, the C5–Br bond undergoes selective Suzuki coupling with an arylboronic acid under mild Pd catalysis (e.g., Pd(PPh₃)₄, room temperature to 50 °C) while the C6–Cl bond remains intact ; third, the C6–Cl position can be subsequently functionalized under more forcing conditions or used as a latent handle for later-stage diversification. This orthogonal strategy is not feasible with the symmetrically dichlorinated analog 4,5-dichlorobenzene-1,2-diamine (CAS 5348-42-5), which would produce statistical mixtures upon mono-functionalization.

PAK1 Kinase Inhibitor Development Leveraging the Bromine-Enhanced Binding Affinity Gradient Observed in Halogenated Benzimidazole SAR

Patent WO2013026914A1 discloses serine/threonine PAK1 inhibitors for which 4-bromo-3-chlorobenzene-1,2-diamine is identified as a key synthetic intermediate [1]. The established class-level SAR—where brominated benzimidazoles exhibit 3–22× greater antiproliferative potency than their chlorine-only counterparts against human cell lines (Tamm & Sehgal, J. Exp. Med., 1977) [2]—supports the rationale for incorporating bromine into the benzimidazole pharmacophore from the earliest synthetic step rather than introducing it post-cyclization. The intermediate LogP range (2.27–3.43) of products derived from this diamine further aligns with oral drug-like property space.

High-Temperature Heterocycle Condensation Reactions Where Substrate Volatility Must Be Minimized

The elevated boiling point of 4-bromo-3-chlorobenzene-1,2-diamine (315.3 ± 37.0 °C) compared to mono-halogenated analogs (274–289 °C) makes it the preferred diamine building block for cyclocondensation reactions requiring sustained reflux temperatures, such as benzimidazole formation in refluxing formic acid or quinoxaline synthesis in refluxing ethanol/acetic acid mixtures [3]. The +26 °C boiling point advantage over 4-bromobenzene-1,2-diamine reduces substrate loss through evaporation during extended reflux periods, improving reaction stoichiometry control and product yield reproducibility in process-scale syntheses.

High-Loading Solid-Phase Benzimidazole Library Construction on Resin Supports

For solid-phase parallel synthesis of benzimidazole libraries, the 21% higher density of 4-bromo-3-chlorobenzene-1,2-diamine (1.813 g/cm³) versus the 4,5-dichloro analog (1.501 g/cm³) translates to more compact molecular packing per resin bead volume [4]. This physical property advantage, combined with the orthogonal C–Br/C–Cl reactivity, enables higher-yielding loading onto bromoacetamide-functionalized resins—a method previously validated for monoalkylation of diverse o-phenylenediamines on solid support [5]—and supports more efficient multi-step library production.

Quote Request

Request a Quote for 4-Bromo-3-chlorobenzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.